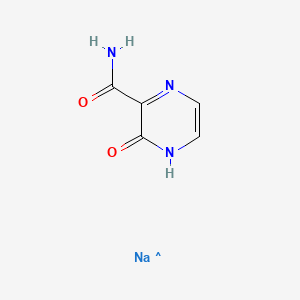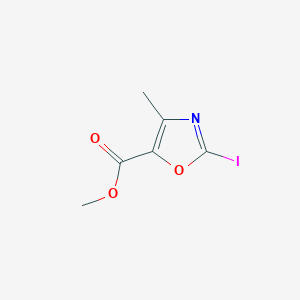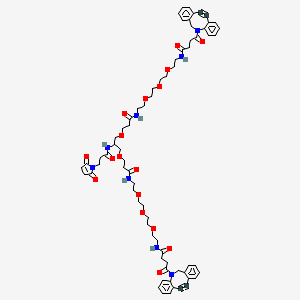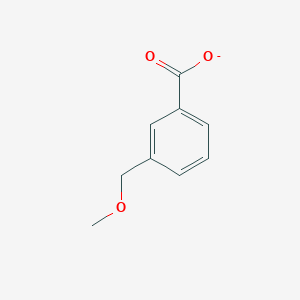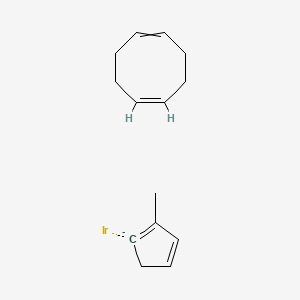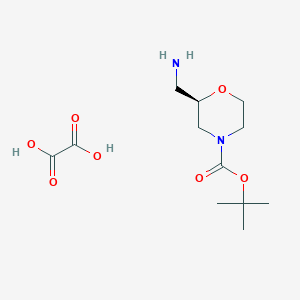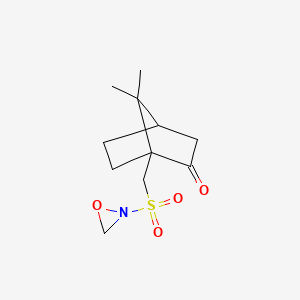![molecular formula C24H27ClFN3O5 B11928129 [2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BAY 1217224 involves multiple steps, including the preparation of key intermediates and their subsequent coupling . One of the critical intermediates is a fluorinated ketone, which is synthesized through a visible light-induced reaction between an organic boronic ester and a fluorinated acyl silane . The reaction conditions typically involve the use of a photoredox catalyst under visible light irradiation .
Industrial Production Methods: Industrial production of BAY 1217224 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: BAY 1217224 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: BAY 1217224 can undergo substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BAY 1217224 .
Applications De Recherche Scientifique
BAY 1217224 has several scientific research applications:
Mécanisme D'action
BAY 1217224 exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a crucial step in blood clot formation . This inhibition helps in managing thrombotic disorders by reducing the formation of blood clots .
Comparaison Avec Des Composés Similaires
Dabigatran: Another thrombin inhibitor used as an anticoagulant.
Rivaroxaban: An inhibitor of Factor Xa, another enzyme in the coagulation cascade.
Uniqueness of BAY 1217224: BAY 1217224 is unique due to its neutral, non-prodrug nature and favorable oral pharmacokinetics . Unlike some other thrombin inhibitors, it does not require metabolic activation, making it more efficient and predictable in its pharmacological effects .
Propriétés
Formule moléculaire |
C24H27ClFN3O5 |
|---|---|
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1 |
Clé InChI |
PLMHHBJXBHCBMU-ADLFWFRXSA-N |
SMILES isomérique |
C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl |
SMILES canonique |
CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



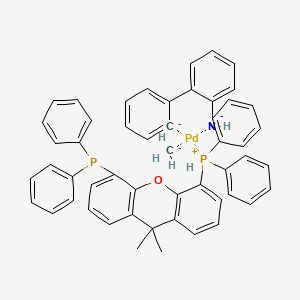
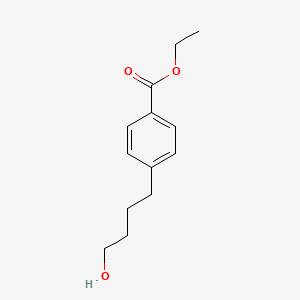


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
